molecular formula C7H6BrN3O3 B3014679 4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide CAS No. 1797824-92-0

4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide

Cat. No.: B3014679
CAS No.: 1797824-92-0
M. Wt: 260.047
InChI Key: MWZDOEQRGXUQLI-UHFFFAOYSA-N
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Description

4-Hydroxy-1H-benzotriazole belongs to the category of benzotriazoles, which are high production volume chemicals, generally used in industries or households . Benzotriazole-5-carboxylic acid was used as a bifunctional ligand in solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate .


Synthesis Analysis

The synthesis of 1H-Benzotriazole-5-carboxylic acid involves the use of carboxytriazole, 4-dimethylaminopyridine, dimethylformamide, and a tert-butyl methyl ether solution of ZTETRAOL 2000s produced by the SOLVAY SOLEXIS company . The reaction was carried out at room temperature and stirred for 24 hours at 50°C .


Molecular Structure Analysis

The molecular structure of 4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide can be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzotriazole-5-carboxylic acid was used as a bifunctional ligand in solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate . It was also used in the hydrothermal synthesis of a new coordination polymer .


Physical and Chemical Properties Analysis

Benzotriazole-5-carboxylic acid is a solid substance with an earthy yellow color . Its molecular formula is C7H5N3O2 and it has a molar mass of 163.133 Da .

Scientific Research Applications

Environmental Implications and Biodegradation

  • Biotransformation in Wastewater Treatment : Benzotriazoles like 4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide are used as corrosion inhibitors and are prevalent in aquatic environments. Their aerobic biological degradation mechanisms in activated sludge have been explored. Major transformation products identified include 4- and 5-hydroxy-1H-benzotriazole, highlighting the environmental relevance of these compounds (Huntscha et al., 2014).

Chemical Synthesis and Properties

  • Crystal Structure Analysis : The structure of 1H-Benzotriazole–4-hydroxybenzoic acid, closely related to this compound, has been analyzed, revealing weak intermolecular interactions forming a three-dimensional network (Thirunavukkarasu et al., 2013).
  • Phthalocyanines Synthesis : Used as a starting material in the synthesis of bifunctionally substituted cobalt phthalocyanines, exploring the spectral properties of the resulting products (Morozova et al., 2017).
  • Ester and Amide Synthesis : Facilitates the activation of hydroxy-substituted carboxylic acids in the synthesis of esters and amides, highlighting its role in organic synthesis (Katritzky et al., 2006).

Environmental Analysis

  • Detection in Sediments and Sewage Sludge : Used in the analysis of benzotriazole-type UV stabilizers in environmental samples, highlighting its analytical application (Zhang et al., 2011).
  • Photolysis Studies : Investigated in sunlight photolysis studies of benzotriazoles, providing insights into environmental degradation processes (Weidauer et al., 2016).

Biochemical Research

  • Ester Cleavage in Surfactant Micelles : Studied for its catalytic properties in ester cleavage, particularly in the context of micellar chemistry (Bhattacharya & Kumar, 2005).
  • Human Exposure and Biotransformation : Analyzed in the context of human exposure to benzotriazoles and benzothiazoles, indicating its relevance in environmental health studies (Asimakopoulos et al., 2013).

Safety and Hazards

Hydroxybenzotriazole is a white crystalline powder, which as a commercial product contains some water. Anhydrous Hydroxybenzotriazole is explosive . Due to reclassification as UN0508, a class 1.3C explosive, hydroxybenzotriazole and its monohydrate crystal are no longer allowed to be transported by sea or air as per 49CFR (USDOT hazardous materials regulations) .

Future Directions

Benzotriazole-5-carboxylic acid has been used as a bifunctional ligand in solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate . This suggests potential future applications in the field of coordination chemistry and materials science.

Biochemical Analysis

Biochemical Properties

4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide plays a significant role in biochemical reactions, particularly as a reagent in peptide synthesis. It interacts with enzymes such as proteases and peptidases, facilitating the formation of peptide bonds. The compound’s hydroxyl and carboxylic acid groups enable it to form stable intermediates with amino acids, enhancing the efficiency of peptide coupling reactions. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions, which are crucial for its function in biochemical assays .

Cellular Effects

In cellular contexts, this compound influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can enhance or inhibit the phosphorylation of specific proteins, thereby altering their activity and downstream signaling events. These effects are particularly relevant in studies involving cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their function. This binding is often mediated through hydrogen bonds and hydrophobic interactions. For example, it can inhibit the activity of certain proteases by occupying their active sites, preventing substrate access. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures. Long-term studies have shown that the compound can maintain its biochemical activity for several weeks when stored properly. Degradation products may form over time, potentially affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which adverse effects become pronounced. Therefore, careful dosage optimization is crucial for its use in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADH and FADH2 is also significant, as it can affect redox reactions and energy metabolism .

Properties

IUPAC Name

4-hydroxy-2H-benzotriazole-5-carboxylic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3.BrH/c11-6-3(7(12)13)1-2-4-5(6)9-10-8-4;/h1-2,11H,(H,12,13)(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZDOEQRGXUQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1C(=O)O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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